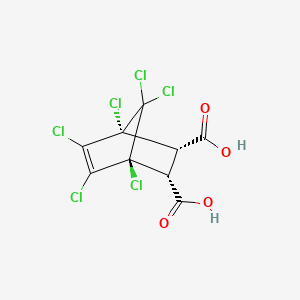

Prillic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chlorendic Acid is a white, crystalline carcinogenic chlorinated hydrocarbon that emits toxic fumes of hydrochloric acid and other chlorinated compounds when heated to decomposition. Chlorendic acid is used as a reactive flame retardant, chemical intermediate, hardening agent and as an extreme pressure lubricant. Exposure to chlorendic acid causes skin, eye and respiratory tract irritation. Chlorendic acid is reasonably anticipated to be a human carcinogen based on evidence of carcinogenicity in experimental animals. (NCI05)

Applications De Recherche Scientifique

1. Agriculture and Crop Science

Prillic acid, particularly in the form of salicylic acid, has been extensively studied in the context of agriculture and crop science. Research by Ghafoor et al. (2020) demonstrated that salicylic acid priming enhances salt stress tolerance in wheat. This study suggests that salicylic acid can improve root and shoot length, seedling moisture percentage, and fresh seedling weights under stressful conditions, like high salinity environments, making it a valuable tool for improving crop resilience (Ghafoor, Ali, & Malik, 2020). Additionally, Farooq et al. (2013) found that seed priming with ascorbic acid, a derivative of this compound, improves drought resistance in wheat. This process enhances seedling growth and drought tolerance through increased accumulation of proline, phenolics, and ascorbic acid, providing a mechanism for maintaining tissue water content and membrane stability (Farooq, Irfan, Aziz, Ahmad, & Cheema, 2013).

2. Biomedical Research

In the realm of biomedical research, this compound derivatives have been instrumental. The research conducted by Esmaili et al. (2020) on styrene maleic acid copolymer derivatives demonstrated their use in recovering infectious prion multimers bound to brain-derived lipids. These polymers facilitate the release of infectious complexes and are valuable for high-yield production of intact, detergent-free prions, providing new avenues for prion research (Esmaili, Tancowny, Wang, Moses, Cortez, Sim, Wille, & Overduin, 2020). Shaked et al. (2002) discovered that valproic acid, another this compound derivative, can significantly increase the accumulation of prion proteins in neuroblastoma cells. This finding is crucial for understanding prion diseases and assessing potential treatment strategies (Shaked, Engelstein, Avraham, Rosenmann, & Gabizon, 2002).

Propriétés

Numéro CAS |

21678-54-6 |

|---|---|

Formule moléculaire |

C9H4Cl6O4 |

Poids moléculaire |

388.8 g/mol |

Nom IUPAC |

(1S,2R,3S,4R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid |

InChI |

InChI=1S/C9H4Cl6O4/c10-3-4(11)8(13)2(6(18)19)1(5(16)17)7(3,12)9(8,14)15/h1-2H,(H,16,17)(H,18,19)/t1-,2+,7+,8- |

Clé InChI |

DJKGDNKYTKCJKD-BPOCMEKLSA-N |

SMILES isomérique |

[C@@H]1([C@H]([C@]2(C(=C([C@@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O |

SMILES |

C1(C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O |

SMILES canonique |

C1(C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O |

Synonymes |

chlorendic acid chlorendic acid, (endo,endo)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

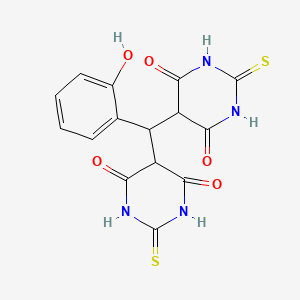

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2R,3R,6R)-4-benzoyl-10-(dimethylcarbamoyl)-3-[(4-fluorophenyl)methyl]-9-[[4-(trifluoromethoxy)phenyl]methyl]-4,9-diazatricyclo[6.3.0.02,6]undeca-1(8),10-diene-3-carboxylate](/img/structure/B1230295.png)

![N-[2-chloro-5-(4-morpholinylsulfonyl)phenyl]-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide](/img/structure/B1230299.png)

![6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium](/img/structure/B1230300.png)

![1-Butyl-3-[[2-furanyl(oxo)methyl]amino]thiourea](/img/structure/B1230304.png)

![1-[2-[(3-Cyano-7-methyl-2-quinolinyl)amino]ethyl]-3-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1230306.png)

![[2-(5-Mercapto-[1,3,4]thiadiazol-2-ylcarbamoyl)-1-phenyl-ethyl]-carbamic acid benzyl ester](/img/structure/B1230307.png)